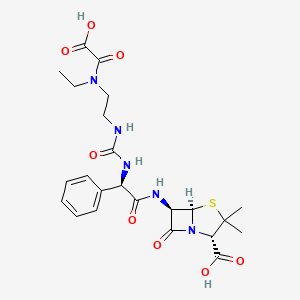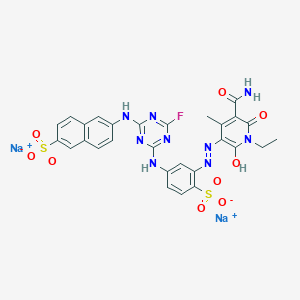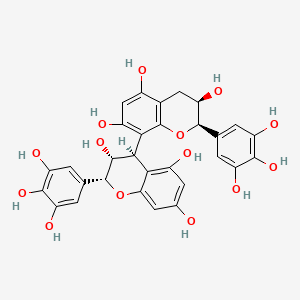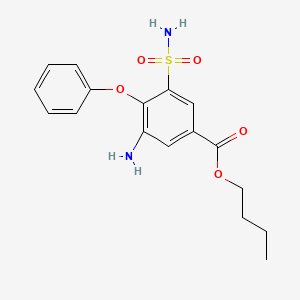
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves several steps. One common method includes the condensation of 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the esterification of the quinoline carboxylic acid derivative with ethanol, followed by purification steps such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethoxy and decoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced quinoline compounds, and substituted quinoline esters .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its antiprotozoal properties and potential use in treating parasitic infections.
Medicine: Investigated for its potential therapeutic effects against protozoal diseases.
Industry: Utilized in the formulation of veterinary drugs to prevent and treat coccidiosis in poultry and livestock
Wirkmechanismus
The mechanism of action of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves the inhibition of mitochondrial electron transport in protozoa. This disruption of energy production leads to the death of the protozoal cells. The compound specifically targets the cytochrome bc1 complex in the mitochondrial membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinecarboxylates: Compounds with similar structures but different alkyl or aryl groups.
Hydroxyquinolines: Compounds with hydroxyl groups attached to the quinoline ring.
Ethoxyquinolines: Compounds with ethoxy groups attached to the quinoline ring.
Uniqueness
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of decoxy and ethoxy groups, which contribute to its potent antiprotozoal activity. This combination is not commonly found in other quinoline derivatives, making it particularly effective in veterinary applications .
Eigenschaften
Molekularformel |
C24H37NO5 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H37NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17,23,25-26H,4-14H2,1-3H3 |
InChI-Schlüssel |
RSRHQRPZSHOGSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(C(=CN2)C(=O)OCC)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)






![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

